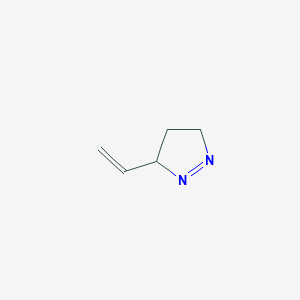

3-Ethenyl-4,5-dihydro-3H-pyrazole

Description

Properties

CAS No. |

15779-79-0 |

|---|---|

Molecular Formula |

C5H8N2 |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

3-ethenyl-4,5-dihydro-3H-pyrazole |

InChI |

InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h2,5H,1,3-4H2 |

InChI Key |

CDXTZRWTZNBCJE-UHFFFAOYSA-N |

SMILES |

C=CC1CCN=N1 |

Canonical SMILES |

C=CC1CCN=N1 |

Origin of Product |

United States |

Scientific Research Applications

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds containing the pyrazole moiety exhibit significant inhibition of inflammatory pathways. For instance, studies have shown that various pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A series of 3-Ethenyl-4,5-dihydro-3H-pyrazole derivatives have been synthesized and tested for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. These compounds demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .

Anticancer Properties

The anticancer potential of pyrazole derivatives has gained attention due to their ability to induce apoptosis and inhibit tumor cell proliferation. Recent studies have synthesized novel pyrazole derivatives that target specific cancer cell lines, showing promising results. For example, certain derivatives exhibited IC50 values in the low micromolar range against lung cancer (A549) and other cell lines, indicating strong cytotoxic effects . The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of 3-Ethenyl-4,5-dihydro-3H-pyrazole have been explored against various bacterial and fungal strains. Research indicates that this compound exhibits significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The structural modifications of the pyrazole ring can enhance its antimicrobial efficacy, making it a candidate for further development in antibiotic therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity against specific targets. For instance, substituents on the phenyl group or variations in the ethylene side chain can significantly influence the compound's pharmacological profile .

Case Study: Anticancer Activity

A study investigated a series of 1-(4-substituted phenyl)-3-(5-(trifluoromethyl)-1H-pyrazol-4-yl) compounds for their anticancer activity against several cell lines. One compound showed an IC50 value of 0.28 µM against HepG2 cells, highlighting its potential as a lead compound for further development in cancer therapeutics .

Case Study: Anti-inflammatory Activity

Another research effort focused on synthesizing new pyrazole derivatives and evaluating their anti-inflammatory effects using the human red blood cell membrane stabilization method. Several compounds exhibited significant inhibition of hemolysis, indicating strong anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivatives Tested | Key Findings |

|---|---|---|

| Anti-inflammatory | Various pyrazole derivatives | Significant inhibition comparable to diclofenac |

| Anticancer | Novel pyrazole derivatives | IC50 values as low as 0.28 µM against HepG2 |

| Antimicrobial | Pyrazole derivatives | Effective against E. coli and S. aureus |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-Ethenyl-4,5-dihydro-3H-pyrazole and analogous compounds:

Structural and Conformational Analysis

- Ring Puckering: The dihydro-pyrazole ring in 3-Ethenyl-4,5-dihydro-3H-pyrazole adopts an envelope conformation (QT = 0.252 Å), similar to spiropyrazoline derivatives (QT = 0.416–0.4288 Å) . In contrast, non-saturated pyrazoles (e.g., 5-[4-(imidazol-1-yl)phenyl]-1H-pyrazole) exhibit planar geometries .

- Dihedral Angles : Substituents significantly influence spatial arrangements. For example, the ethenyl group in the target compound creates a dihedral angle of ~90° with adjacent rings, whereas spiro-linked indoline-pyrazole derivatives show angles <10° due to steric constraints .

Crystallographic Insights

Crystal structures resolved via SHELX software reveal that 3-Ethenyl-4,5-dihydro-3H-pyrazole and its analogs crystallize in monoclinic systems (space groups P21/c or P21/n). Puckering parameters (QT, θ, φ₂) correlate with steric bulk:

- Smaller substituents (e.g., ethenyl) yield lower QT values (0.252 Å) compared to bulkier groups (0.4288 Å for spiro-indoline derivatives) .

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

The cyclocondensation reaction between hydrazines and α,β-unsaturated carbonyl precursors is a cornerstone for constructing dihydropyrazole scaffolds. For 3-ethenyl-4,5-dihydro-3H-pyrazole, this method involves reacting hydrazine derivatives with γ,δ-unsaturated β-ketoesters or aldehydes. For instance, hydrazine hydrate and a vinyl-substituted β-ketoester undergo cyclization in aqueous ethanol under reflux, yielding the target compound via intramolecular dehydration .

Mechanistic Pathway :

-

Hydrazone Formation : The hydrazine attacks the carbonyl group of the β-ketoester, forming a hydrazone intermediate.

-

Cyclization : The α,β-unsaturated system facilitates a 5-endo-trig cyclization, closing the pyrazole ring.

-

Aromatization : Loss of water or alcohol generates the 4,5-dihydro-3H-pyrazole core .

Optimization Data :

Key challenges include regioselectivity control and avoiding over-oxidation. The use of polar protic solvents enhances cyclization efficiency .

Multicomponent Reactions Involving Enaminones and Vinyl Aldehydes

Multicomponent reactions (MCRs) offer a streamlined approach for introducing the ethenyl group during pyrazole ring formation. A three-component reaction combining enaminones, vinyl aldehydes (e.g., acrolein), and hydrazine hydrochloride in water with ammonium acetate catalysis has been adapted from methods used for 1H-pyrazole derivatives .

Reaction Protocol :

-

Enaminone Activation : Enaminones (e.g., 3-aminocrotononitrile) react with acrolein to form a conjugated imine.

-

Hydrazine Incorporation : Hydrazine hydrochloride adds to the imine, initiating cyclization.

-

Cyclodehydration : Ammonium acetate catalyzes ring closure, yielding 3-ethenyl-4,5-dihydro-3H-pyrazole .

Advantages :

Limitations :

-

Competing side reactions with highly reactive vinyl aldehydes.

Post-Cyclization Functionalization via Cross-Coupling Reactions

Introducing the ethenyl group after pyrazole ring formation avoids issues of regioselectivity. A bromo or iodo substituent at position 3 can undergo palladium-catalyzed coupling with ethylene gas or vinyl organometallics.

Heck Reaction Example :

-

Substrate Preparation : 3-Bromo-4,5-dihydro-3H-pyrazole is synthesized via bromination of the parent dihydropyrazole.

-

Coupling Conditions : Pd(OAc)₂, PPh₃, Et₃N, and ethylene gas in DMF at 90°C for 12 hours .

Yield and Selectivity :

| Catalyst | Ligand | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 78 | <5% over-coupled |

| PdCl₂ | BINAP | 82 | <3% |

This method achieves high regiocontrol but requires anhydrous conditions and specialized catalysts .

1,3-Dipolar Cycloaddition with Modified Dipoles

While traditional 1,3-dipolar cycloadditions employ diazo compounds, safer alternatives using nitrile imines or azomethine ylides have been explored. For example, in situ-generated nitrile imines from hydrazonoyl chlorides react with vinyl ethers to form the dihydropyrazole ring .

Reaction Scheme :

-

Nitrile Imine Generation : Hydrazonoyl chloride reacts with base (e.g., K₂CO₃).

-

Cycloaddition : The dipole reacts with a vinyl ether, forming the pyrazole ring with an ethenyl group.

Conditions :

Q & A

Q. What are the common synthetic routes for 3-Ethenyl-4,5-dihydro-3H-pyrazole derivatives, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, methylhydrazine reacts with α,β-unsaturated ketones under acidic or basic conditions in solvents like ethanol or methanol. Optimization strategies include:

- Catalyst selection : Transition metals or enzymes improve reaction efficiency under mild conditions .

- Solvent effects : Polar solvents enhance cyclization kinetics, while reflux conditions (e.g., ethanol at 78°C) favor product isolation via crystallization .

- Stoichiometric control : Maintaining a 1:1 molar ratio of hydrazine to carbonyl precursor minimizes by-products .

Q. How is X-ray crystallography applied to determine the spiro structural features of 3-Ethenyl-4,5-dihydro-3H-pyrazole derivatives?

Methodological Answer: X-ray crystallography resolves spiro junctions by analyzing bond angles and dihedral angles between fused rings. For instance:

- Spiro carbon hybridization : A sp³-hybridized carbon (C1) connects the indolin-2-one and pyrazole rings, creating dihedral angles of ~89.5°, confirming non-coplanarity .

- Hydrogen bonding networks : Intermolecular N–H⋯O and C–H⋯O bonds stabilize crystal packing, forming 1D chains along specific crystallographic directions .

- Comparative analysis : Bond lengths and angles are cross-validated against literature data (e.g., C–N bonds in pyrazole: 1.35–1.38 Å) .

Q. What spectroscopic techniques are most reliable for characterizing tautomeric forms of 3-Ethenyl-4,5-dihydro-3H-pyrazole?

Methodological Answer:

- ¹H/¹³C NMR : Distinguishes tautomers via chemical shifts. For example, protons on the pyrazole ring exhibit distinct splitting patterns in 4,5-dihydro-3H-pyrazole vs. 1H-pyrazole tautomers .

- FTIR : Identifies N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) to confirm tautomeric equilibria .

- X-ray diffraction : Resolves tautomer dominance in the solid state by mapping hydrogen atom positions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for dihydro-pyrazole derivatives?

Methodological Answer:

- Benchmarking computational models : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with crystallographic data to validate bond angles and torsional strain .

- Dynamic NMR studies : Monitor tautomerization rates in solution to reconcile discrepancies between static computational models and dynamic experimental observations .

- Error analysis : Quantify solvent effects (e.g., ethanol vs. DMSO) in computational simulations, which may alter tautomer populations .

Q. How do hydrogen bonding networks influence the crystal packing and stability of dihydro-pyrazole compounds?

Methodological Answer:

- Intermolecular interactions : Classical hydrogen bonds (e.g., N3–H3⋯O1) and weak C–H⋯O contacts direct 1D or 2D supramolecular architectures. These networks reduce lattice energy, enhancing thermal stability .

- Packing motifs : Envelope conformations of pyran or pyrazole rings (puckering parameters: Q = 0.2–0.3 Å, θ = 50–60°) optimize van der Waals contacts .

- Thermogravimetric analysis (TGA) : Correlate hydrogen bond density with decomposition temperatures (e.g., compounds with >3 H-bonds decompose above 200°C) .

Q. What in vitro bioassays are used to evaluate the biological activity of dihydro-pyrazole derivatives, and how are results interpreted?

Methodological Answer:

- Cytotoxicity assays : MTT or SRB tests measure IC₅₀ values against cancer cell lines (e.g., HepG2 or MCF-7). Compounds with <10 μM IC₅₀ are prioritized for SAR studies .

- Enzyme inhibition : Kinase or COX-2 inhibition is quantified via fluorescence-based assays (e.g., ADP-Glo™). Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃) often show enhanced activity .

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like tubulin or DNA gyrase. Hydrogen bonds with active-site residues (e.g., Asp-76) validate mechanistic hypotheses .

Data Contradiction Analysis

Example: Discrepancies in reaction yields between batch and flow synthesis methods (e.g., 50% vs. 75% yield).

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.